molecular formula C13H16N4S B6356004 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-49-5

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356004
CAS No.: 1062512-49-5
M. Wt: 260.36 g/mol
InChI Key: PXIQXGZYPRZLEO-UHFFFAOYSA-N
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Description

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that combines the structural features of piperazine and thiadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both piperazine and thiadiazole moieties in its structure allows for diverse biological activities, making it a valuable compound for scientific research.

Mechanism of Action

Target of Action

It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in various drugs, suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that 1-phenylpiperazine, a related compound, has been shown to enhance transepithelial transport with minimal cytotoxicity . This suggests that “1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” might also interact with cellular membranes to enhance the transport of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized thiadiazole derivatives, reduced piperazine derivatives, and various substituted piperazine-thiadiazole compounds.

Scientific Research Applications

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of both piperazine and thiadiazole moieties, which confer a combination of biological activities not seen in simpler piperazine derivatives. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-10-3-2-4-11(9-10)12-15-13(18-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIQXGZYPRZLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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